(3S)-4-azaniumyl-3-hydroxybutanoate
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Overview
Description
(3S)-4-azaniumyl-3-hydroxybutanoate is a compound with significant biochemical relevance. It is an amino acid derivative that plays a crucial role in various metabolic pathways. This compound is known for its involvement in the biosynthesis of other important biomolecules and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-azaniumyl-3-hydroxybutanoate typically involves the use of starting materials such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. The synthetic route includes several steps, such as triflation, azidation, hydrogenation, and N-protection . These steps are carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms can be engineered to produce the compound through fermentation processes, which are then followed by purification steps to obtain the high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-azaniumyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto acids from oxidation, amino alcohols from reduction, and amides from substitution reactions.
Scientific Research Applications
(3S)-4-azaniumyl-3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is involved in metabolic studies and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound is used in the production of various biochemical products and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-4-azaniumyl-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of other important biomolecules. The molecular targets include enzymes like aminotransferases and dehydrogenases, which facilitate the conversion of the compound into its active forms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-4-azaniumyl-3-hydroxybutanoate include:
- (2S,3R)-3-amino-2-hydroxybutanoic acid
- (2S,3S)-3-amino-2-hydroxybutanoic acid
- (2R,3R)-3-amino-2-hydroxybutanoic acid
- (2R,3S)-3-amino-2-hydroxybutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which influences its biochemical properties and interactions with enzymes. This unique stereochemistry makes it particularly valuable in the synthesis of certain pharmaceuticals and in metabolic studies.
Properties
IUPAC Name |
(3S)-4-azaniumyl-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[NH3+])O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C[NH3+])O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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